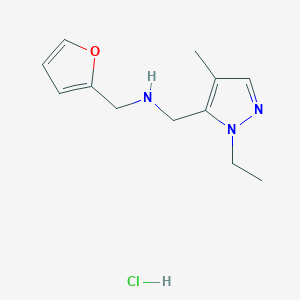

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine

Description

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is a heterocyclic organic compound featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 4-positions, respectively. The 5-position of the pyrazole is linked to a methanamine group, which is further substituted with a 2-furylmethyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The furyl group introduces oxygen-based polarity, while the ethyl and methyl substituents enhance lipophilicity.

Properties

Molecular Formula |

C12H18ClN3O |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C12H17N3O.ClH/c1-3-15-12(10(2)7-14-15)9-13-8-11-5-4-6-16-11;/h4-7,13H,3,8-9H2,1-2H3;1H |

InChI Key |

KAAVXCFSICJMMK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C)CNCC2=CC=CO2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The pyrazole ring can be alkylated using ethyl halides in the presence of a base.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling: The final step involves coupling the pyrazole and furan rings using a suitable linker, such as methanamine, under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine serves as a versatile building block for creating more complex molecular structures. Its unique functional groups allow for modifications that can lead to novel compounds with tailored properties.

Biology

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets may lead to therapeutic applications in treating infections or inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.

-

Anti-inflammatory Activity Evaluation :

- Objective : To assess the anti-inflammatory effects using in vitro models.

- Findings : Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential use in inflammatory disease management.

- Drug Development Research :

Mechanism of Action

The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target’s 4-methyl group increases steric bulk compared to ’s unsubstituted pyrazole. The 2-furylmethyl group (oxygen-containing) contrasts with sulfur-based thienyl in , affecting hydrogen-bonding capacity and solubility .

- Molecular Size : The target’s higher molecular weight (~220 g/mol) compared to (139 g/mol) suggests differences in pharmacokinetic profiles, such as membrane permeability .

Biological Activity

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The compound is synthesized through a reflux process involving KOH, 4-(trifluoromethyl)aniline, and 4-methylpyrazole in DMSO. The reaction yields a product that is purified using column chromatography. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure of the synthesized compound .

Biological Activity Overview

The biological activity of pyrazole derivatives has been widely studied, with particular attention given to their analgesic, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in several areas:

Analgesic and Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant analgesic and anti-inflammatory effects. For instance, compounds similar to this compound have been reported to possess these therapeutic effects, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that pyrazolone derivatives can exhibit antibacterial and antifungal activities. The compound may share these properties, contributing to its potential use as an antimicrobial agent .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

- Study on Antimicrobial Activity : A study evaluated various pyrazolone derivatives for their antibacterial properties against common pathogens. The results indicated that certain substitutions on the pyrazole ring enhanced antimicrobial activity, suggesting that structural modifications could optimize efficacy .

- Analgesic Activity Evaluation : In another study, a series of pyrazolone derivatives were tested for analgesic effects using standard models. The findings showed that compounds with specific substitutions exhibited significant pain relief comparable to traditional analgesics .

- Anti-inflammatory Effects : Research focused on the anti-inflammatory potential of pyrazolone compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could mitigate inflammation in vivo .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrazole-containing methanamine derivatives typically involves multi-step processes, including cyclization and nucleophilic substitution. For example:

- Step 1: Synthesis of the pyrazole core via cyclization of hydrazides with β-ketoesters or ketones under acidic conditions (e.g., using phosphorous oxychloride at 120°C) .

- Step 2: Functionalization of the pyrazole ring with ethyl and methyl groups via alkylation or Friedel-Crafts reactions.

- Step 3: Coupling the pyrazole moiety to the furylmethylamine group using reductive amination or nucleophilic substitution. Solvents like DMF or DMSO with bases (e.g., K₂CO₃) enhance reactivity .

Optimization Tips:

- Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to monitor intermediate purity.

- Adjust reaction time and temperature to mitigate side products (e.g., over-alkylation).

Basic: How should researchers characterize the structural configuration of this compound using spectroscopic and crystallographic methods?

Answer:

Spectroscopic Analysis:

- ¹H NMR: Identify protons on the pyrazole (δ 6.5–7.5 ppm) and furan rings (δ 6.0–7.0 ppm). The methanamine –CH₂– group typically appears at δ 2.5–3.5 ppm .

- IR Spectroscopy: Confirm N–H stretching (~3300 cm⁻¹) and C=N/C–N bonds (~1600 cm⁻¹) .

Crystallographic Analysis:

- Use SHELXL for single-crystal X-ray refinement. Key parameters include:

Advanced: How does the substitution pattern on the pyrazole ring influence the compound’s reactivity and interaction with biological targets?

Answer:

- Steric Effects: The 1-ethyl-4-methyl groups increase steric hindrance, reducing nucleophilic attack at the pyrazole N1 position but enhancing π-π stacking with aromatic residues in proteins .

- Electronic Effects: Electron-donating methyl groups stabilize the pyrazole ring, while the furan’s oxygen atom introduces dipole interactions.

- Biological Relevance: Similar pyrazole derivatives bind to enzymes (e.g., kinases) via H-bonding with the methanamine –NH– group. Molecular docking studies should prioritize residues like aspartate or glutamate .

Experimental Validation:

- Compare IC₅₀ values of analogs with varying substituents (e.g., ethyl vs. propyl) to establish structure-activity relationships (SAR).

Advanced: What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability?

Answer:

Common Discrepancies:

- Predicted vs. Observed Solubility: Computational models (e.g., COSMO-RS) may overestimate solubility in polar solvents due to neglecting crystal packing effects.

Resolution Strategies:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to validate stability predictions.

- Dynamic Light Scattering (DLS): Assess aggregation tendencies in solution, which computational models often overlook .

- Revisiting Force Fields: Refine molecular dynamics (MD) simulations using crystallographic data (e.g., torsion angles from SHELXL refinements) .

Advanced: How can researchers design assays to evaluate the compound’s potential as a ligand in biochemical pathways?

Answer:

Assay Design:

- Target Identification: Screen against kinase or GPCR libraries due to structural similarity to known pyrazole-based inhibitors .

- Binding Studies:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized targets.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

Data Interpretation:

- Compare results with control compounds (e.g., 1-(3-methoxyphenyl)-1H-pyrazol-4-yl derivatives) to assess selectivity .

Basic: What are the critical considerations for ensuring compound purity during synthesis and storage?

Answer:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts .

- Storage: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the furan ring.

Quality Control:

- HPLC: Ensure >95% purity with a C18 column (acetonitrile/water mobile phase).

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

Advanced: How can researchers leverage crystallographic data to predict the compound’s behavior in solution?

Answer:

- Conformational Analysis: Compare solid-state (X-ray) and solution-state (NOESY NMR) structures to identify flexible regions (e.g., furylmethyl group rotation) .

- Solvate Prediction: Use Mercury CSD software to analyze hydrogen-bonding motifs in crystals, which correlate with solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.